molecular formula C16H16N4O4S B2544912 2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941898-12-0

2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2544912
CAS No.: 941898-12-0
M. Wt: 360.39
InChI Key: AVFSKQFRPHSERZ-UHFFFAOYSA-N
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Description

2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C16H16N4O4S and its molecular weight is 360.39. The purity is usually 95%.
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Biological Activity

The compound 2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide , a thiazolo-pyridazine derivative, has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N4O3SC_{16}H_{18}N_4O_3S, with a molecular weight of approximately 350.41 g/mol. The structure features a thiazolo-pyridazine core, which is known for its pharmacological potential due to the presence of various functional groups that can interact with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include the formation of the thiazole ring followed by acylation processes to introduce the acetamide group. Specific synthetic routes can vary based on starting materials and desired yields.

Anticancer Activity

Research has indicated that compounds with similar thiazolo-pyridazine structures exhibit anticancer properties . For instance, derivatives have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies on our compound suggest that it may inhibit proliferation in cancer cells, although detailed IC50 values are yet to be established.

Antioxidant Properties

The compound's potential as an antioxidant has been investigated through assays measuring its ability to scavenge free radicals and inhibit lipid peroxidation. In preliminary tests, it demonstrated significant antioxidant activity comparable to well-known antioxidants, indicating its potential utility in preventing oxidative stress-related diseases.

Enzyme Inhibition

Inhibition of specific enzymes such as lipoxygenase and cyclooxygenase is another area of interest. Compounds structurally related to our target have been reported to inhibit these enzymes, which play critical roles in inflammatory processes. The activity profile of our compound suggests it may also exhibit similar enzyme inhibition capabilities.

Case Studies and Research Findings

  • Anticancer Studies : A study involving thiazolo-pyridazine derivatives reported that certain compounds induced apoptosis in human cancer cell lines (e.g., MCF-7 and HeLa). The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins.
  • Antioxidant Assays : In vitro assays demonstrated that compounds with similar structures significantly reduced malondialdehyde (MDA) levels in treated cells, indicating a reduction in oxidative stress markers.
  • Enzyme Activity : A comparative study showed that thiazolo-pyridazine derivatives inhibited lipoxygenase activity with IC50 values ranging from 25 µM to 50 µM, suggesting that our compound might possess similar inhibitory effects.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
Ethyl 2-benzylidene-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidineThiazolo-pyrimidine coreAntimicrobial
Methyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidineSimilar core structureAnticancer
5-(4-Methoxyphenyl)-7-methylthiazolo[3,2-a]pyrimidinoneDifferent phenolic substituentAnti-inflammatory

Properties

IUPAC Name

2-[7-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S/c1-8-18-14-15(25-8)13(19-20(16(14)22)7-12(17)21)9-4-5-10(23-2)11(6-9)24-3/h4-6H,7H2,1-3H3,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFSKQFRPHSERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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